molecular formula C5H11ClHgO B14142594 Chloro(3-methoxybutan-2-yl)mercury CAS No. 7401-91-4

Chloro(3-methoxybutan-2-yl)mercury

Cat. No.: B14142594
CAS No.: 7401-91-4
M. Wt: 323.18 g/mol
InChI Key: GXJOBVXNZJBAEU-UHFFFAOYSA-M
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Description

Chloro(3-methoxybutan-2-yl)mercury is an organomercury compound with the molecular formula C5H11ClHgO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3-methoxybutan-2-yl)mercury typically involves the reaction of 3-methoxybutan-2-ol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methoxybutan-2-ol+HgCl2This compound+HCl\text{3-methoxybutan-2-ol} + \text{HgCl}_2 \rightarrow \text{this compound} + \text{HCl} 3-methoxybutan-2-ol+HgCl2​→this compound+HCl

The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

Chloro(3-methoxybutan-2-yl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce elemental mercury and organic by-products .

Scientific Research Applications

Chloro(3-methoxybutan-2-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Chloro(3-methoxybutan-2-yl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methylmercury (CH3Hg+)
  • Ethylmercury (C2H5Hg+)
  • Phenylmercury (C6H5Hg+)
  • Dimethylmercury ((CH3)2Hg)

Uniqueness

Chloro(3-methoxybutan-2-yl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Unlike other organomercury compounds, it has a methoxy group that can influence its interaction with biological molecules and its overall stability .

Properties

CAS No.

7401-91-4

Molecular Formula

C5H11ClHgO

Molecular Weight

323.18 g/mol

IUPAC Name

chloro(3-methoxybutan-2-yl)mercury

InChI

InChI=1S/C5H11O.ClH.Hg/c1-4-5(2)6-3;;/h4-5H,1-3H3;1H;/q;;+1/p-1

InChI Key

GXJOBVXNZJBAEU-UHFFFAOYSA-M

Canonical SMILES

CC(C(C)[Hg]Cl)OC

Origin of Product

United States

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